Thozalinone-d5 Thozalinone-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16652045
InChI: InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 209.26 g/mol

Thozalinone-d5

CAS No.:

Cat. No.: VC16652045

Molecular Formula: C11H12N2O2

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Thozalinone-d5 -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
IUPAC Name 2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one
Standard InChI InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
Standard InChI Key JJSHYECKYLDYAR-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H]
Canonical SMILES CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Thozalinone-d5 (C₁₁H₇D₅N₂O₂) is a deuterated derivative of thozalinone, a heterocyclic compound belonging to the oxazolinone class. The parent compound, thozalinone (C₁₁H₁₂N₂O₂), features a 2-dimethylamino-5-phenyl-4-oxazolinone structure . Deuterium substitution occurs at specific hydrogen sites, most likely within the dimethylamino group (-N(CH₃)₂) or the phenyl ring, to enhance stability and traceability in experimental settings .

Molecular Properties

The isotopic substitution in thozalinone-d5 increases its molecular mass from 204.23 g/mol (thozalinone) to approximately 209.28 g/mol. This mass shift is critical for distinguishing the deuterated compound from its protiated form in mass spectrometry . Key spectral data include:

PropertyThozalinoneThozalinone-d5
Molecular FormulaC₁₁H₁₂N₂O₂C₁₁H₇D₅N₂O₂
Exact Mass (Da)204.0899209.1254
NMR (δ, ppm)2.98 (s, 6H, N(CH₃)₂)2.98 (s, 3H, N(CD₃)₂)
SolubilityOrganic solventsSimilar, with slight lipophilicity increase

Deuterium’s incorporation alters vibrational frequencies in infrared (IR) spectroscopy, particularly in C-D stretching regions (~2100–2200 cm⁻¹), providing a diagnostic tool for structural verification .

Synthesis and Deuterium Labeling Strategies

The synthesis of thozalinone-d5 parallels that of thozalinone, with modifications to introduce deuterium at targeted positions. The parent compound’s synthesis involves:

  • Base-mediated condensation: Ethyl mandelate reacts with dimethylcyanamide in the presence of sodium hydride, forming an intermediate oxazolinone ring .

  • Cyclization: Intramolecular nucleophilic attack completes the heterocyclic structure .

For thozalinone-d5, deuterated reagents replace standard precursors:

  • Deuterated dimethylcyanamide ((CD₃)₂NCN) introduces deuterium into the dimethylamino group.

  • Deuterated solvents (e.g., D₂O) or sodium deuteroxide (NaOD) may enhance isotopic enrichment during synthesis .

Challenges in Deuterium Incorporation

  • Isotopic Purity: Achieving >98% deuterium enrichment requires rigorous control of reaction conditions to minimize proton exchange .

  • Stereochemical Effects: Deuterium’s slightly larger atomic radius may influence crystal packing or solubility, though no significant pharmacological differences are anticipated .

Analytical Applications

Thozalinone-d5’s primary utility lies in its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to thozalinone ensures accurate quantification in biological matrices, while the mass difference (Δm/z = 5) enables unambiguous detection .

Case Study: Pharmacokinetic Profiling

In a hypothetical plasma analysis:

  • Column: C18 reversed-phase

  • Mobile Phase: Acetonitrile/0.1% formic acid

  • Detection: MRM transition m/z 205 → 121 (thozalinone) and m/z 210 → 126 (thozalinone-d5)

This method minimizes matrix effects and ion suppression, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL.

ParameterThozalinoneThozalinone-d5 (Predicted)
Tₘₐₓ (oral)1–2 hours1.5–3 hours
Half-life4–6 hours5–8 hours
Protein Binding85%Similar

These projections suggest thozalinone-d5 could serve as a longer-acting tracer in disposition studies .

Future Directions

  • Metabolic Pathway Elucidation: Use of thozalinone-d5 in radiolabeled (³H/¹⁴C) form could map hepatic and extrahepatic metabolism.

  • Stability Studies: Accelerated degradation testing under varied pH/temperature conditions.

  • Receptor Binding Assays: Comparative studies at dopamine D1/D2 receptors to quantify deuterium’s electronic effects.

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